molecular formula C9H14O2 B080208 Isophorone oxide CAS No. 10276-21-8

Isophorone oxide

Cat. No.: B080208
CAS No.: 10276-21-8
M. Wt: 154.21 g/mol
InChI Key: ROTNQFPVXVZSRL-UHFFFAOYSA-N
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Description

Isophorone oxide is an organic compound that belongs to the class of cyclic ketones. It is derived from isophorone, which is a high-boiling-point solvent used in various industrial applications. This compound is a colorless liquid with a characteristic odor and is known for its stability and reactivity, making it valuable in chemical synthesis and industrial processes.

Biochemical Analysis

Biochemical Properties

Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . Hydrogenation gives the cyclohexanone derivative, and epoxidation with basic hydrogen peroxide affords the oxide . These reactions suggest that Isophorone oxide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Molecular Mechanism

Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . This suggests that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Its parent compound, Isophorone, is produced via liquid or vapor-phase base-catalyzed self-condensation of acetone . This suggests that this compound may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isophorone oxide is typically synthesized through the epoxidation of isophorone. The most common method involves the reaction of isophorone with hydrogen peroxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of isophorone and hydrogen peroxide into a reactor, where the epoxidation reaction takes place. The reaction mixture is then subjected to separation and purification steps to isolate the desired this compound product.

Chemical Reactions Analysis

Types of Reactions

Isophorone oxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form more complex oxygenated compounds.

    Reduction: It can be reduced to form isophorone or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Higher oxygenated compounds.

    Reduction: Isophorone and its derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Isophorone oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

Isophorone oxide can be compared with other similar compounds, such as:

    Cyclohexanone oxide: Another cyclic ketone oxide with similar reactivity.

    Epoxidized soybean oil: A naturally derived epoxide used in industrial applications.

    Propylene oxide: A smaller epoxide with different reactivity and applications.

This compound is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial processes.

Properties

IUPAC Name

4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTNQFPVXVZSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2C(C1)(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908032
Record name 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10276-21-8
Record name 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isophorone oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isophorone Oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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